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Compound of Interest

Compound Name:
2-Hydroxy-2-methylbut-3-enoic

acid

Cat. No.: B1196201 Get Quote

An In-depth Technical Guide to 2-Hydroxy-2-
methylbut-3-enoic Acid
This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-Hydroxy-2-methylbut-3-enoic acid, tailored for researchers, scientists, and

professionals in drug development.

Chemical Identity and Structure
IUPAC Name: 2-Hydroxy-2-methylbut-3-enoic acid[1] CAS Number: 31572-04-0[1] Molecular

Formula: C₅H₈O₃[2] Molecular Weight: 116.12 g/mol [2]

The structure of 2-Hydroxy-2-methylbut-3-enoic acid features a four-carbon butenoic acid

backbone with a methyl group and a hydroxyl group attached to the alpha-carbon (C2), and a

vinyl group at the C3 position.

Physical and Chemical Properties
A summary of the known and predicted physical and chemical properties of 2-Hydroxy-2-
methylbut-3-enoic acid is presented in Table 1.
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Property Value Source

Boiling Point 255.5 °C [2]

255.7±20.0 °C (Predicted) ChemicalBook

Specific Gravity 1.18 [2]

pKa 3.65±0.22 (Predicted) ChemicalBook

Melting Point Not available

Solubility Not available

Synthesis
A common method for the synthesis of α-hydroxy acids is through the hydrolysis of a

cyanohydrin precursor. A plausible synthetic route for 2-Hydroxy-2-methylbut-3-enoic acid is

outlined below.

Experimental Protocol: Synthesis via Cyanohydrin
Hydrolysis
Step 1: Formation of the Cyanohydrin

Methyl vinyl ketone is reacted with a source of cyanide, typically hydrogen cyanide (HCN) or

a salt such as sodium or potassium cyanide, in the presence of a weak acid or base catalyst.

This reaction forms the corresponding cyanohydrin, 3-cyano-3-hydroxy-1-butene.

Step 2: Hydrolysis of the Cyanohydrin

The resulting cyanohydrin is then subjected to acidic or basic hydrolysis.

Acidic Hydrolysis: The cyanohydrin is heated in the presence of a strong acid, such as

hydrochloric acid or sulfuric acid. The nitrile group is hydrolyzed to a carboxylic acid, yielding

2-Hydroxy-2-methylbut-3-enoic acid.

Basic Hydrolysis: Alternatively, the cyanohydrin can be treated with a strong base, like

sodium hydroxide, followed by acidification to produce the final product.
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Step 1: Cyanohydrin Formation

Step 2: Hydrolysis

Methyl Vinyl Ketone

HCN

3-cyano-3-hydroxy-1-butene Acid or Base
Hydrolysis 2-Hydroxy-2-methylbut-3-enoic acid

Click to download full resolution via product page

Synthetic workflow for 2-Hydroxy-2-methylbut-3-enoic acid.

Chemical Reactivity
The chemical reactivity of 2-Hydroxy-2-methylbut-3-enoic acid is dictated by its three

functional groups: the carboxylic acid, the tertiary alcohol, and the vinyl group.

Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as

esterification with alcohols in the presence of an acid catalyst, and salt formation with bases.

Alcohol Reactions: The tertiary hydroxyl group is less reactive than primary or secondary

alcohols but can undergo oxidation under harsh conditions.

Alkene Reactions: The vinyl group can participate in addition reactions, such as

hydrogenation to form 2-hydroxy-2-methylbutanoic acid, or halogenation.
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Potential Reactions
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Concept map of potential chemical reactions.

Spectroscopic Analysis
While experimental spectra for 2-Hydroxy-2-methylbut-3-enoic acid are not readily available,

its spectroscopic features can be predicted based on its structure and data from similar

compounds.

¹H NMR: The proton NMR spectrum is expected to show signals for the carboxylic acid

proton (a broad singlet), the vinyl protons, and the methyl protons.

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carboxylic carbon,

the quaternary alpha-carbon, the vinyl carbons, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum will likely be characterized by a broad O-H

stretch from the carboxylic acid, a C=O stretch, and C=C stretching and bending vibrations

from the vinyl group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound, along with fragmentation patterns resulting from the

loss of functional groups.

Biological Activity and Applications
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The biological activity of 2-Hydroxy-2-methylbut-3-enoic acid has not been extensively

studied. However, as an alpha-hydroxy acid (AHA), it may possess properties similar to other

compounds in this class, which are known for their use in dermatology and cosmetics for their

exfoliating and skin-rejuvenating effects. Further research is needed to elucidate the specific

biological roles and potential therapeutic applications of this compound.

Stability and Storage
Information regarding the stability of 2-Hydroxy-2-methylbut-3-enoic acid is limited. As with

many unsaturated carboxylic acids, it may be susceptible to polymerization or degradation

upon exposure to heat, light, or certain catalysts. It should be stored in a cool, dark, and dry

place, preferably under an inert atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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